molecular formula C7H13NO2 B14548413 Methyl 2-amino-3-methylpent-2-enoate CAS No. 62125-96-6

Methyl 2-amino-3-methylpent-2-enoate

Cat. No.: B14548413
CAS No.: 62125-96-6
M. Wt: 143.18 g/mol
InChI Key: KYZWMDLQSLDMKF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methylpent-2-enoate is an organic compound with a unique structure that includes both an amino group and an ester functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-methylpent-2-enoate can be synthesized through several methods. One common approach involves the reaction of a suitable amine with an ester precursor under controlled conditions. For example, the reaction of 2-amino-3-methylpent-2-enoic acid with methanol in the presence of an acid catalyst can yield the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes typically use high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methylpent-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-methylpent-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect cellular pathways and biochemical processes .

Comparison with Similar Compounds

Properties

CAS No.

62125-96-6

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-amino-3-methylpent-2-enoate

InChI

InChI=1S/C7H13NO2/c1-4-5(2)6(8)7(9)10-3/h4,8H2,1-3H3

InChI Key

KYZWMDLQSLDMKF-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C(=O)OC)N)C

Origin of Product

United States

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